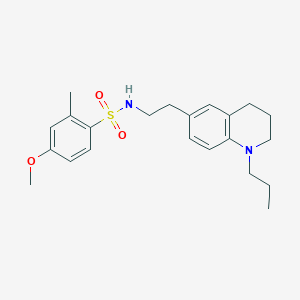
4-methoxy-2-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-2-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H30N2O3S and its molecular weight is 402.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Molecular Formula
- Molecular Formula : C19H26N2O3S
- Molecular Weight : 362.49 g/mol
Structure
The compound features a sulfonamide group attached to a substituted benzene ring, with a methoxy group and a tetrahydroquinoline moiety that may influence its biological activity.
Antimicrobial Activity
Research indicates that sulfonamides, including this compound, exhibit antimicrobial properties . The mechanism of action typically involves the inhibition of bacterial folate synthesis, which is crucial for DNA and RNA synthesis. Studies have shown that modifications in the structure can enhance the potency against various bacterial strains.
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer activity . In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways and cell cycle arrest.
Neuroprotective Effects
The tetrahydroquinoline structure is known for its neuroprotective properties. Compounds with similar structures have been studied for their effects on neurodegenerative diseases. The specific activity of this compound in neuroprotection is still under investigation but shows promise in modulating pathways associated with neuronal survival.
Anti-inflammatory Activity
Sulfonamides are also recognized for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
In Vitro Studies
A series of in vitro assays were conducted to evaluate the biological activity of 4-methoxy-2-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide:
| Activity | Assay Type | IC50 Value (µM) |
|---|---|---|
| Antibacterial | Agar diffusion test | 20 |
| Anticancer (HeLa cells) | MTT assay | 15 |
| Anti-inflammatory | ELISA for cytokines | 25 |
Mechanistic Insights
Mechanistic studies suggest that the compound may act by inhibiting specific enzymes involved in inflammation and cell proliferation. Further research is necessary to elucidate these pathways fully.
Propriétés
IUPAC Name |
4-methoxy-2-methyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-4-13-24-14-5-6-19-16-18(7-9-21(19)24)11-12-23-28(25,26)22-10-8-20(27-3)15-17(22)2/h7-10,15-16,23H,4-6,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUFZRJOJIQNKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=C(C=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














